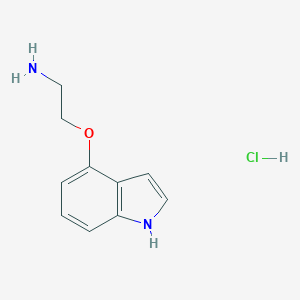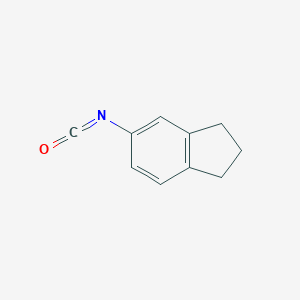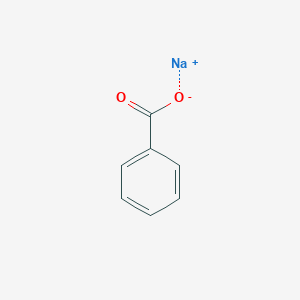
TFLA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pentanamide backbone. Common reagents used in the synthesis include trifluoroacetic anhydride, aniline derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of new derivatives with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.
Scientific Research Applications
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl groups play a crucial role in its binding affinity and specificity, potentially leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar trifluoromethyl groups, used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with a similar backbone structure, used in various chemical and biological applications.
Properties
CAS No. |
119777-90-1 |
|---|---|
Molecular Formula |
C18H21F6N3O3 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide |
InChI |
InChI=1S/C18H21F6N3O3/c1-9(2)8-13(26-16(30)18(22,23)24)15(29)27-14(28)10(3)25-12-6-4-11(5-7-12)17(19,20)21/h4-7,9-10,13,25H,8H2,1-3H3,(H,26,30)(H,27,28,29)/t10-,13-/m0/s1 |
InChI Key |
AXGRINIFANQBKQ-GWCFXTLKSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |
Synonyms |
CF3-Leu-Ala-NH-C6H4-CF3 TFLA trifluoroacetyl-leucyl-alanyl-4-trifluoromethylanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)






